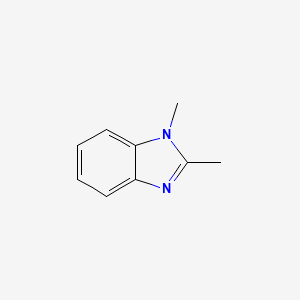

1,2-Dimethylbenzimidazole

Übersicht

Beschreibung

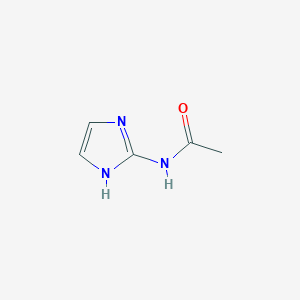

1,2-Dimethylbenzimidazole is a heterocyclic aromatic organic compound . It is a white solid that appears in the form of tabular crystals . It is a derivative of benzimidazole, which is a bicyclic compound that can be viewed as fused rings of the aromatic compounds benzene and imidazole .

Synthesis Analysis

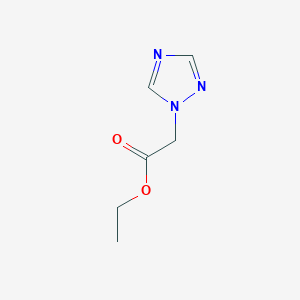

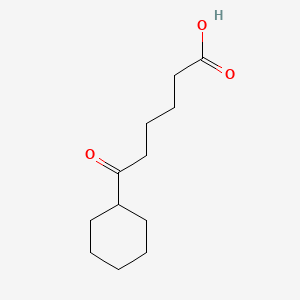

Benzimidazole, the parent compound of this compound, is produced by the condensation of o-phenylenediamine with formic acid . The copper (I)-catalysed synthesis of this compound via intramolecular C–N cross-coupling of N′- (2-halogenphenyl)-N-methylethanimidamide was selected as a model reaction for these studies . An alternative synthetic procedure involves 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets generated using a nano-electrospray (nESI) ion source .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused to an imidazole ring . The presence of an electron-rich aromatic system and the two hetero-nitrogen atoms contribute to its wide range of pharmacological activities .

Chemical Reactions Analysis

Benzimidazole, the parent compound of this compound, can be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry . The copper (I)-catalysed synthesis of this compound via intramolecular C–N cross-coupling of N′- (2-halogenphenyl)-N-methylethanimidamide was selected as a model reaction for these studies .

Physical and Chemical Properties Analysis

This compound is a solid at 20°C . It appears as very pale yellow to pale reddish-yellow crystals or powder . Its melting point ranges from 108.0 to 112.0 °C .

Wirkmechanismus

Target of Action

1,2-Dimethylbenzimidazole primarily targets the Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase . This enzyme is found in organisms like Salmonella typhimurium . The compound’s interaction with this target plays a crucial role in its mechanism of action.

Mode of Action

The mode of action of this compound involves its interaction with its primary target. The compound binds to the Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase, affecting its function . .

Biochemical Pathways

Benzimidazoles, in general, have been found to exert their antitumor activity through versatile mechanisms of action such as dna alkylation, dna binding, disturbing tubulin polymerization or depolymerization, enzyme inhibition, antiangiogeneic, and signal transduction inhibitors .

Result of Action

Benzimidazoles are known to exhibit a broad spectrum of bioactivities, including anticancer effects . They bind to a variety of therapeutic targets, thereby affecting various biological processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the synthetic procedure of benzimidazoles involves reacting 1,2-aromatic diamines and alkyl or aryl carboxylic acids in electrostatically charged microdroplets . This process is accelerated by orders of magnitude compared to the bulk .

Safety and Hazards

Zukünftige Richtungen

Benzimidazole derivatives, including 1,2-Dimethylbenzimidazole, have shown activity for a wide range of applications including antiulcers, anthelmintics, antivirals, anticancer drugs, antimicrobials, analgesics, and anti-inflammatory agents . Two prominent benzimidazole agents, selumetinib and galeterone, that advanced to phase III clinical trials, but are yet to be approved as anticancer drugs, will also be discussed .

Biochemische Analyse

Biochemical Properties

1,2-Dimethylbenzimidazole plays a crucial role in biochemical reactions, particularly as a component of vitamin B12. It interacts with several enzymes and proteins, including nicotinate-nucleotide-dimethylbenzimidazole phosphoribosyltransferase, which catalyzes the synthesis of alpha-ribazole-5’-phosphate from nicotinate mononucleotide and 5,6-dimethylbenzimidazole . These interactions are essential for the proper functioning of vitamin B12-dependent enzymes.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the activity of vitamin B12-dependent enzymes, which play a role in DNA synthesis, fatty acid metabolism, and amino acid metabolism . This compound can modulate cell function by influencing these critical biochemical pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a ligand for cobalt in vitamin B12, facilitating the proper functioning of vitamin B12-dependent enzymes . Additionally, it can inhibit or activate specific enzymes, leading to changes in gene expression and metabolic processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance the activity of vitamin B12-dependent enzymes, while at high doses, it may exhibit toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is beneficial, beyond which it becomes harmful.

Metabolic Pathways

This compound is involved in the riboflavin metabolism pathway. It interacts with enzymes such as nicotinate-nucleotide-dimethylbenzimidazole phosphoribosyltransferase, which is crucial for the synthesis of vitamin B12 . This interaction affects metabolic flux and metabolite levels, highlighting the compound’s role in essential biochemical pathways.

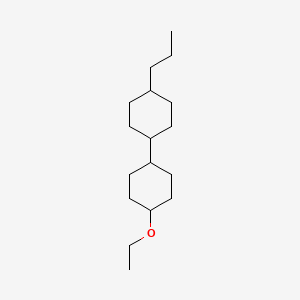

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in various cellular compartments . The compound’s distribution is critical for its biological activity and effectiveness.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its activity. It is primarily found in the cytoplasm and mitochondria, where it interacts with vitamin B12-dependent enzymes . Targeting signals and post-translational modifications may direct the compound to these compartments, ensuring its proper function.

Eigenschaften

IUPAC Name |

1,2-dimethylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-7-10-8-5-3-4-6-9(8)11(7)2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJQIBTFOXWGAEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60310238 | |

| Record name | 1,2-Dimethylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60310238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2876-08-6 | |

| Record name | 2876-08-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222974 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Dimethylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60310238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

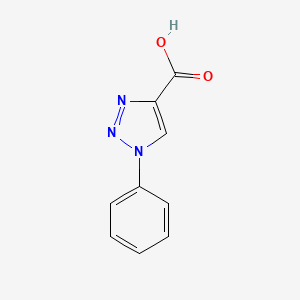

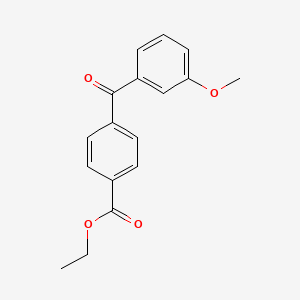

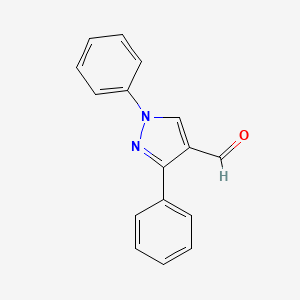

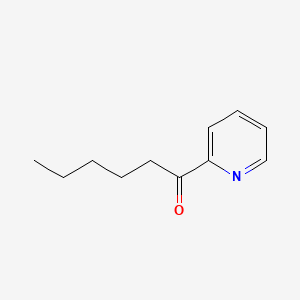

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Spiro[3.5]nonan-1-one](/img/structure/B1296620.png)

![9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B1296623.png)